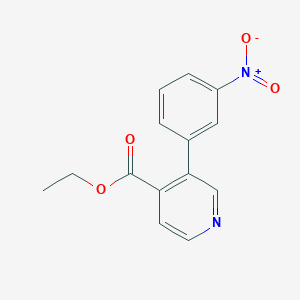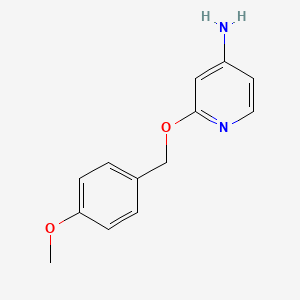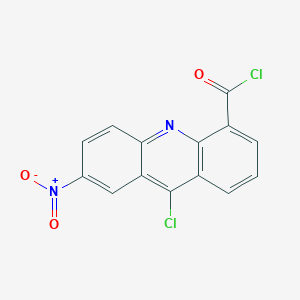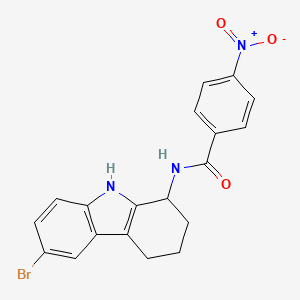
Ethyl 3-(3-nitrophenyl)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical compounds like “Ethyl 3-(3-nitrophenyl)pyridine-4-carboxylate” typically belong to a class of organic compounds known as aromatic compounds. They often contain a benzene ring (or a similar ring structure), which gives them their aromatic properties .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the nitro group of a similar compound, methyl 3-nitropyridine-4-carboxylate, has been replaced by a fluoride anion via nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of these compounds often includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The exact structure would depend on the specific substituents attached to the ring.Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, pyridinium salts, which are structurally similar, have been highlighted for their synthetic routes and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, some compounds with similar structures are solid at room temperature and have specific melting points .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
252921-32-7 |
|---|---|
Product Name |
Ethyl 3-(3-nitrophenyl)pyridine-4-carboxylate |
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
ethyl 3-(3-nitrophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H12N2O4/c1-2-20-14(17)12-6-7-15-9-13(12)10-4-3-5-11(8-10)16(18)19/h3-9H,2H2,1H3 |
InChI Key |
JHRPBJPYOUEUBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[(Benzyloxy)methyl]cyclohexanone](/img/structure/B8690692.png)


![5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-2-[4-(methylthio)phenyl]-1,3-thiazole](/img/structure/B8690723.png)
![1-({[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}oxy)propyl propanoate](/img/structure/B8690727.png)
